An In-depth Technical Guide to (3-Bromo-4-methylphenyl)methanol: Synthesis, Properties, and Applications in Drug Discovery
An In-depth Technical Guide to (3-Bromo-4-methylphenyl)methanol: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Key Synthetic Building Block
(3-Bromo-4-methylphenyl)methanol, registered under CAS number 68120-35-4 , is a substituted benzyl alcohol that serves as a crucial intermediate in the landscape of organic synthesis.[1] Its unique structural arrangement, featuring a bromine atom and a methyl group on the phenyl ring, offers synthetic handles for a variety of chemical transformations. This guide provides an in-depth exploration of its synthesis, physicochemical properties, and its strategic application, particularly in the realm of medicinal chemistry and drug development. Understanding the nuances of this molecule is paramount for researchers aiming to leverage its synthetic potential in creating novel bioactive compounds.[2]
Physicochemical and Spectroscopic Profile
A comprehensive understanding of a molecule's properties is the foundation of its effective application in research and development. Below is a summary of the key physicochemical and predicted spectroscopic characteristics of (3-Bromo-4-methylphenyl)methanol.
Physicochemical Data
| Property | Value | Source |
| CAS Number | 68120-35-4 | [1] |
| Molecular Formula | C₈H₉BrO | [3] |
| Molecular Weight | 201.06 g/mol | [3] |
| Melting Point | 38-42 °C | [4] |
| Boiling Point (Predicted) | 283.4 ± 25.0 °C | [4] |
| Density (Predicted) | 1.481 ± 0.06 g/cm³ | [4] |
| pKa (Predicted) | 14.29 ± 0.10 | [4] |
| XlogP (Predicted) | 2.1 | [3] |
Spectroscopic Data Interpretation
While raw spectral data is proprietary to manufacturers, a skilled chemist can predict the key spectroscopic signatures of (3-Bromo-4-methylphenyl)methanol based on its structure. Researchers are advised to obtain compound-specific data from their supplier for definitive characterization.[5][6]
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the benzylic methylene protons (CH₂), and the methyl protons (CH₃). The aromatic protons will appear as multiplets in the aromatic region (typically δ 7.0-7.5 ppm). The benzylic protons will likely be a singlet around δ 4.5-4.7 ppm, and the methyl protons will present as a singlet around δ 2.3-2.5 ppm. The hydroxyl proton will appear as a broad singlet, with its chemical shift being concentration and solvent dependent.
-
¹³C NMR: The carbon NMR spectrum will display eight distinct signals corresponding to each unique carbon atom in the molecule. The carbon bearing the hydroxyl group (CH₂OH) is expected in the δ 60-65 ppm region. The methyl carbon will be observed in the aliphatic region (around δ 20 ppm). The aromatic carbons will resonate in the δ 120-140 ppm range, with the carbon attached to the bromine atom showing a characteristic chemical shift.
-
Infrared (IR) Spectroscopy: Key vibrational bands will include a broad O-H stretch around 3200-3600 cm⁻¹, characteristic C-H stretches for both aromatic and aliphatic protons (around 2850-3100 cm⁻¹), C=C stretching vibrations for the aromatic ring (around 1450-1600 cm⁻¹), and a C-O stretching band (around 1000-1200 cm⁻¹).
-
Mass Spectrometry (MS): The mass spectrum will exhibit a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a single bromine atom. Fragmentation patterns would likely involve the loss of the hydroxyl group and other characteristic cleavages of the benzyl alcohol structure.
Synthesis Methodologies: A Tale of Two Reductions
The synthesis of (3-Bromo-4-methylphenyl)methanol is primarily achieved through the reduction of either the corresponding carboxylic acid or aldehyde. The choice of starting material and reducing agent can be dictated by factors such as cost, scale, and available laboratory equipment.
Method 1: Reduction of 3-Bromo-4-methylbenzoic Acid
This approach utilizes a borane complex to selectively reduce the carboxylic acid functional group to a primary alcohol. This method is highly efficient, often yielding excellent purity and throughput.
Caption: Synthesis via Borane Reduction of a Carboxylic Acid.
-
Step 1: Reaction Setup
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-Bromo-4-methylbenzoic acid in anhydrous tetrahydrofuran (THF).
-
Cool the solution to 0 °C using an ice bath. The rationale for cooling is to control the initial exothermic reaction upon addition of the reducing agent.
-
-
Step 2: Reduction
-
Slowly add a solution of borane-THF complex (typically 1.0 M in THF) to the cooled solution of the carboxylic acid with continuous stirring. The slow addition is crucial to maintain temperature control and prevent runaway reactions.
-
Once the addition is complete, allow the reaction mixture to gradually warm to room temperature and continue stirring for several hours to ensure the reaction goes to completion.
-
-
Step 3: Quenching and Work-up
-
Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate or water to decompose any excess borane. This step can be exothermic and may produce hydrogen gas, so it must be performed with caution in a well-ventilated fume hood.
-
Extract the aqueous mixture with an organic solvent such as ethyl acetate.
-
Combine the organic layers, wash with brine to remove any residual water, and dry over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).
-
-
Step 4: Purification
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Further purification can be achieved by flash column chromatography on silica gel or by distillation under reduced pressure to yield pure (3-Bromo-4-methylphenyl)methanol.[7]
-
The reduction of a carboxylic acid with borane proceeds through the formation of an acyloxyborane intermediate. The borane, a Lewis acid, coordinates to the carbonyl oxygen of the carboxylic acid. Subsequent intramolecular hydride transfers from the boron to the carbonyl carbon lead to the formation of a triacyloxyborane. This intermediate is then hydrolyzed during the work-up step to liberate the primary alcohol.
Caption: Simplified Mechanism of Borane Reduction of Carboxylic Acids.
Method 2: Reduction of 3-Bromo-4-methylbenzaldehyde
An alternative and widely used method involves the reduction of the corresponding aldehyde using a milder reducing agent, sodium borohydride. This method is often preferred for its operational simplicity and the less hazardous nature of the reagent compared to borane complexes.
Caption: Synthesis via Sodium Borohydride Reduction of an Aldehyde.
-
Step 1: Reaction Setup
-
Dissolve 3-Bromo-4-methylbenzaldehyde in a suitable alcoholic solvent, such as methanol or ethanol, in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
-
Step 2: Reduction
-
Add sodium borohydride portion-wise to the stirred solution. The portion-wise addition helps to control the reaction rate and temperature.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for a few hours until the starting material is consumed (monitored by TLC).
-
-
Step 3: Quenching and Work-up
-
Quench the reaction by the slow addition of water or a dilute acid (e.g., 1M HCl) to neutralize the reaction and decompose excess sodium borohydride.
-
Remove the organic solvent under reduced pressure.
-
Extract the aqueous residue with an appropriate organic solvent like ethyl acetate.
-
-
Step 4: Purification
-
Combine the organic extracts, wash with water and brine, and dry over an anhydrous drying agent.
-
Concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography on silica gel to afford pure (3-Bromo-4-methylphenyl)methanol.[7]
-
Sodium borohydride acts as a source of hydride ions (H⁻). The reaction proceeds via nucleophilic attack of the hydride ion on the electrophilic carbonyl carbon of the aldehyde. This results in the formation of an alkoxide intermediate. In the subsequent work-up step, the alkoxide is protonated by the solvent or added acid to yield the final primary alcohol.
Caption: Simplified Mechanism of Sodium Borohydride Reduction of Aldehydes.
Applications in Medicinal Chemistry and Drug Discovery
The synthetic utility of (3-Bromo-4-methylphenyl)methanol lies in its ability to serve as a versatile scaffold for the construction of more complex molecules with potential biological activity. The bromine atom can be readily functionalized through various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), while the hydroxyl group can be converted into other functional groups or used as a point of attachment for other molecular fragments.
A pertinent example of the utility of a closely related bromo-methylphenyl scaffold is in the synthesis of novel antibacterial agents. In a recent study, derivatives of N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide were synthesized and evaluated for their antibacterial activities against clinically isolated extensively drug-resistant (XDR) Salmonella Typhi. This highlights the importance of the bromo-methylphenyl moiety as a key structural component in the development of new therapeutics to combat antibiotic resistance. While this example uses the corresponding aniline, the conversion of the benzyl alcohol to other functional groups, including an amine, is a standard synthetic transformation, underscoring the potential of (3-Bromo-4-methylphenyl)methanol as a starting material in such endeavors.
The strategic placement of the bromo and methyl groups allows for fine-tuning of the steric and electronic properties of the resulting molecules, which is a critical aspect of structure-activity relationship (SAR) studies in drug discovery.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling (3-Bromo-4-methylphenyl)methanol.
-
GHS Hazard Statements: Causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[2]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a cool, dry place away from incompatible materials.
Always consult the Safety Data Sheet (SDS) provided by the supplier for complete and up-to-date safety and handling information.
Conclusion
(3-Bromo-4-methylphenyl)methanol is a valuable and versatile building block in organic synthesis. Its straightforward preparation, coupled with the synthetic handles offered by its functional groups, makes it an attractive starting material for the synthesis of complex target molecules. For researchers and drug development professionals, this compound represents a key intermediate for the exploration of novel chemical space in the quest for new and effective therapeutics. A thorough understanding of its properties and reactivity is essential for unlocking its full synthetic potential.
References
- (3-BroMo-4-Methylphenyl)Methanol | China | Manufacturer | career henan chemical co. (n.d.).
- (3-Bromo-4-Methylphenyl)Methanol - MySkinRecipes. (n.d.).
- (3-Bromo-4-methylphenyl)(phenyl)methanol | C14H13BrO | CID 81475984 - PubChem. (n.d.).
- (3-Bromo-4-Methylphenyl)Methanol (Cas 68120-35-4) - Parchem. (n.d.).
- (4-Bromo-3-methylphenyl)methanol | C8H9BrO | CID 10987288 - PubChem. (n.d.).
- (3-bromo-4-methylphenyl)methanol (C8H9BrO) - PubChemLite. (n.d.).
- 68120-35-4|(3-Bromo-4-methylphenyl)methanol|BLD Pharm. (n.d.).
- 68120-35-4 | (3-Bromo-4-methylphenyl)methanol | Aryls - Ambeed.com. (n.d.).
- US Patent 2006/0116519 A1. (2006). Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.
- (3-BroMo-4-Methylphenyl)Methanol synthesis - ChemicalBook. (n.d.).
- US Patent 8,580,304 B2. (2013). Pharmaceutical composition.
- US Patent Application Publication No. 2011/0155950 A1. (2011).
- European Patent EP 1502907 A1. (2005). A process for the preparation of (2-hydroxymethyl-phenyl)
- Process for the preparation of tofacitinib and intermediates thereof. (2016).
- Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. (2024). MDPI.
- The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N′-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. (2012). Journal of Medicinal Chemistry.
- 1934432-23-1|(3-Bromo-4-(methylamino)phenyl)methanol - BLDpharm. (n.d.).
- (3-Bromo-4-methylphenyl)methanol, 95% Purity, C8H9BrO, 25 grams - CP Lab Safety. (n.d.).
- 3'-Bromo-4'-methylacetophenone | 40180-80-1 | Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.).
- (4-BROMO-3-METHYLPHENYL)METHANOL | 149104-89-2 - ChemicalBook. (n.d.).
- CN101648839A - Green synthesis method of bromomethylbiphenyl compound - Google Patents. (n.d.).
- (12) United States Patent - Googleapis.com. (2007).
Sources
- 1. parchem.com [parchem.com]
- 2. (4-Bromo-3-methylphenyl)methanol | C8H9BrO | CID 10987288 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. PubChemLite - (3-bromo-4-methylphenyl)methanol (C8H9BrO) [pubchemlite.lcsb.uni.lu]
- 4. (3-Bromo-4-methylphenyl)(phenyl)methanol | C14H13BrO | CID 81475984 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 68120-35-4|(3-Bromo-4-methylphenyl)methanol|BLD Pharm [bldpharm.com]
- 6. 68120-35-4 | (3-Bromo-4-methylphenyl)methanol | Aryls | Ambeed.com [ambeed.com]
- 7. (3-BroMo-4-Methylphenyl)Methanol synthesis - chemicalbook [chemicalbook.com]
